BenchChemオンラインストアへようこそ!

trans-4-Methylcyclohexanamine hydrochloride

spermidine synthase inhibition polyamine metabolism competitive inhibitor

This stereochemically verified trans-isomer is essential for glimepiride API manufacturing (US Patent 7,282,517) and selective spermidine synthase inhibition (IC₅₀ 1.7 μM). Unlike cis/trans mixtures or generic cyclohexylamine (4.8-fold less potent), only the trans-configuration ensures regulatory compliance and reproducible polyamine depletion with compensatory spermine elevation. Co-crystallized with T. cruzi spermidine synthase (PDB 4YUW, 1.97 Å). Purity ≥98% confirmed by NMR and titration. NOT functionally interchangeable with cis-isomer, APCHA, or cis/trans mixtures.

Molecular Formula C7H16ClN
Molecular Weight 149.66 g/mol
CAS No. 33483-66-8
Cat. No. B3022063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Methylcyclohexanamine hydrochloride
CAS33483-66-8
Molecular FormulaC7H16ClN
Molecular Weight149.66 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)N.Cl
InChIInChI=1S/C7H15N.ClH/c1-6-2-4-7(8)5-3-6;/h6-7H,2-5,8H2,1H3;1H
InChIKeyGIRKJSRZELQHDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-4-Methylcyclohexanamine hydrochloride (CAS 33483-66-8): Stereo-Defined Cyclohexylamine for Spermidine Synthase Inhibition and Pharmaceutical Intermediate Applications


trans-4-Methylcyclohexanamine hydrochloride (CAS 33483-66-8; also indexed as CAS 33483-65-7 and 100959-19-1 in various registries) is the hydrochloride salt of a trans-configured 4-methyl-substituted cyclohexylamine [1]. This compound belongs to the cyclohexylamine class of organic amines and is formally designated by the FDA Unique Ingredient Identifier (UNII) HP5VM29VB9 as the trans-isomer [1]. Its molecular formula is C₇H₁₅N·HCl (MW 149.66 g/mol), and it is supplied as a crystalline solid with a melting point of 223 °C [2]. The compound is best known as a potent and selective competitive inhibitor of spermidine synthase (EC 2.5.1.16), a key enzyme in polyamine biosynthesis, and serves as a critical stereochemically defined intermediate in the manufacture of the antidiabetic drug glimepiride [3][4]. The trans-configuration of the 4-methyl substituent is essential for both its biochemical activity and its synthetic utility; commercially available cis/trans mixtures or the cis-isomer alone are not functionally equivalent substitutes.

Why trans-4-Methylcyclohexanamine hydrochloride Cannot Be Replaced by Generic Cyclohexylamine, cis-Isomer, or Spermine Synthase Inhibitors in Spermidine Synthase Research and Glimepiride Synthesis


Substituting trans-4-methylcyclohexanamine hydrochloride with the unsubstituted parent cyclohexylamine, the cis-isomer, or the spermine synthase inhibitor N-(3-aminopropyl)cyclohexylamine (APCHA) leads to quantifiable functional losses. Cyclohexylamine is 4.8-fold less potent toward spermidine synthase (IC₅₀ 8.1 μM vs 1.7 μM) [1]. The cis-isomer, while co-crystallized with Plasmodium falciparum spermidine synthase, exhibits a distinct binding geometry from the trans-isomer, and critically, the glimepiride manufacturing patent explicitly requires trans-4-methylcyclohexylamine with the lowest possible cis-isomer content, citing that typical reduction procedures yield 8–10% cis contamination that compromises downstream API purity [2]. APCHA selectively inhibits spermine synthase, not spermidine synthase, and in brain neuron assays trans-4-methylcyclohexylamine did not antagonize spermine neurotrophic effects, unlike APCHA, confirming distinct pharmacological profiles that preclude interchange [3][4]. Generic cis/trans mixtures or single-isomer alternatives fail to reproduce the specific spermidine depletion signature—a decrease in spermidine accompanied by a compensatory increase in spermine—that is the hallmark of trans-4-methylcyclohexylamine action in vivo [5].

Quantitative Differentiation Evidence for trans-4-Methylcyclohexanamine hydrochloride: Head-to-Head and Cross-Study Comparator Data


4.8-Fold Higher Spermidine Synthase Inhibitory Potency Compared to Parent Cyclohexylamine, with Sub-Micromolar Ki

In a direct head-to-head comparison using pig spermidine synthase under identical assay conditions (50 μM decarboxylated S-adenosylmethionine), trans-4-methylcyclohexylamine (4MCHA) achieved 50% inhibition at 1.7 μM, whereas the parent compound cyclohexylamine required 8.1 μM—a 4.8-fold potency advantage [1]. The previously reported most potent inhibitor, S-adenosyl-1,8-diamino-3-thiooctane (AdoDATO), showed 50% inhibition at 2.5 μM, meaning 4MCHA is also 1.5-fold more potent than AdoDATO [1]. The inhibition was competitive with the substrate putrescine, and the Ki was determined to be 40 nM [1]. The free-base form of 4MCHA has also been confirmed as a potent inhibitor of Plasmodium falciparum spermidine synthase (PfSpdSyn) with an IC₅₀ of 1.4 μM [2].

spermidine synthase inhibition polyamine metabolism competitive inhibitor sus scrofa enzyme

Oral Administration in Rats Produces Up to 95% Depletion of Tissue Spermidine with Compensatory Spermine Increase

Oral administration of trans-4-methylcyclohexylamine (4MCHA) to rats via drinking water (0.02% and 0.1% ad libitum for 10 days or 4 months) produced a specific and marked decrease in spermidine in tissues—up to 95% reduction—with a compensatory increase in spermine, without observable change in the growth of treated animals [1]. In a separate controlled study, daily oral gavage of 100 μmol 4MCHA for 1 week induced a dose-dependent decrease in spermidine with a moderate increase in spermine across all tissues tested; the altered polyamine profile was maintained over an extended 1-month administration period [2]. The compound exhibited relatively fast clearance, enabling temporal control of polyamine modulation [2]. For context, the spermine synthase inhibitor APCHA produced a reciprocal pattern (spermine depletion, spermidine increase) under the same oral administration protocol, confirming the mechanistic selectivity of 4MCHA [1].

in vivo polyamine modulation spermidine depletion oral bioavailability rat tissue model

Selective Inhibition of Spermidine Synthase over Spermine Synthase Verified Against Six Polyamine Pathway Enzymes

Trans-4-methylcyclohexylamine (4MCHA) and N-(3-aminopropyl)cyclohexylamine (APCHA) were systematically tested against six enzyme activities involved in polyamine biosynthesis and interconversion [1]. 4MCHA selectively and potently inhibited spermidine synthase activity, while APCHA selectively inhibited spermine synthase [1]. In functional neuronal assays, APCHA antagonized the neurotrophic effect of spermine, whereas 4MCHA did not, demonstrating that 4MCHA lacks spermine antagonism at the receptor level [2]. This orthogonal selectivity pair (4MCHA for spermidine synthase, APCHA for spermine synthase) allows independent pharmacological manipulation of spermidine and spermine pools, which is not possible if a researcher substitutes one inhibitor for the other [1][2].

enzyme selectivity aminopropyltransferase polyamine pathway off-target profiling

Stereochemical Identity Requirement: Glimepiride Synthesis Demands Trans-Isomer with <8% Cis-Contamination

US Patent 7,282,517 explicitly states that for glimepiride production, 'the key factor is sufficient purity of trans-4-methylcyclohexylamine... with the lowest possible content of the cis-isomer' [1]. The patent notes that standard reduction of 4-methylcyclohexanone oxime yields amine typically containing 8–10% cis-isomer, and further purification via hydrochloride crystallization is inadequately documented, making reliable sourcing of high trans-isomer purity material a critical quality requirement [1]. The glimepiride molecule incorporates the trans-4-methylcyclohexyl moiety directly; cis-contamination would produce the incorrect stereoisomer of the API, potentially altering pharmacological activity and regulatory compliance [1]. This creates a procurement distinction: research-grade cis/trans mixtures (e.g., Sigma-Aldrich product 6321-23-9, labeled 'mixture of cis and trans, 97%') are unsuitable for glimepiride intermediate applications, whereas stereochemically verified trans-isomer (CAS 33483-65-7 or CAS 33483-66-8) is required .

glimepiride intermediate stereochemical purity pharmaceutical manufacturing cis-isomer limit

Crystal Structures of Trans-4MCHA Bound to Two Distinct Spermidine Synthase Orthologs Enable Rational Inhibitor Design

High-resolution crystal structures of trans-4-methylcyclohexylamine in complex with spermidine synthase have been solved for two therapeutically relevant organisms: Trypanosoma cruzi (PDB 4YUW, 1.97 Å resolution) [1] and Plasmodium falciparum (Dufe et al., 2007, J. Mol. Biol.) [2]. In the T. cruzi structure, trans-4MCHA binds in the putrescine-binding pocket stabilized by the gatekeeping loop conformation induced by decarboxylated S-adenosylmethionine (dcSAM), revealing an induced-fit mechanism that can guide fragment-based drug discovery for Chagas disease [1]. In the P. falciparum structure, trans-4MCHA occupies only part of the active-site pocket, in contrast to AdoDATO which fills the entire pocket, suggesting that simple modifications of 4MCHA could yield more potent malaria-specific inhibitors [2]. By comparison, the cis-isomer was co-crystallized with PfSPDS (PDB 2PT9) [3], and the trans-isomer was used in the T. cruzi structure (PDB 4YUW), indicating that both stereoisomers bind the enzyme but potentially with different binding interactions—a distinction that matters for structure-guided optimization.

X-ray crystallography Trypanosoma cruzi Plasmodium falciparum structure-based drug design

Commercial Purity Specifications: ≥98.0% Titration Purity with NMR Structural Confirmation and Defined Melting Point

Commercially available trans-4-methylcyclohexanamine hydrochloride is supplied with quantifiable purity specifications that support reproducible research and manufacturing. TCI offers the product (Catalog M0957) at >98.0% purity by argentometric titration, with NMR confirmation of structure and a melting point of 223 °C [1]. Bidepharm supplies the trans-isomer at 97% standard purity with batch-specific QC reports including NMR, HPLC, and GC . Chemscene lists the compound at ≥98.0% purity . These specifications contrast with generic 4-methylcyclohexylamine hydrochloride listed as mixture of cis and trans (e.g., Sigma-Aldrich 6321-23-9, 97% purity) which does not guarantee stereochemical identity . For procurement decisions, the availability of stereochemically verified analytical data (NMR confirming trans-configuration, titration purity) distinguishes the trans-isomer product from undefined cis/trans mixtures.

quality control purity specification analytical characterization procurement standard

Optimal Application Scenarios for trans-4-Methylcyclohexanamine hydrochloride Based on Verified Differentiation Evidence


Selective In Vivo Spermidine Depletion for Polyamine Function Studies in Rodent Models

Trans-4-methylcyclohexanamine hydrochloride is the compound of choice for researchers requiring selective pharmacological reduction of spermidine levels while preserving or increasing spermine in rodent tissues. Oral administration at 100 μmol/day for 1 week produces up to 95% spermidine depletion across tissues with compensatory spermine elevation, as documented by Shirahata et al. (1993) and Kobayashi et al. (2005) [1]. This specific polyamine shift cannot be replicated by the spermine synthase inhibitor APCHA, which produces the opposite pattern, or by generic cyclohexylamine, which is 4.8-fold less potent and lacks documented in vivo selectivity [2]. The relatively fast clearance of 4MCHA also allows temporal control of polyamine modulation, making it suitable for studies investigating the physiological consequences of altered spermidine:spermine ratios [1].

Glimepiride Intermediate Manufacturing Requiring Stereochemically Pure Trans-4-Methylcyclohexylamine

Pharmaceutical manufacturers producing glimepiride require trans-4-methylcyclohexylamine (as free base or hydrochloride) with the lowest possible cis-isomer content, as explicitly mandated by US Patent 7,282,517 [2]. The trans-4-methylcyclohexyl moiety is incorporated directly into the glimepiride structure; cis-isomer contamination above the typical 8–10% level from standard oxime reduction compromises API stereochemical purity and potentially alters pharmacological activity of the sulfonylurea drug [2]. Procurement of the stereochemically verified trans-isomer hydrochloride (confirmed by NMR and titration, purity ≥98%) ensures regulatory compliance and batch-to-batch consistency in API synthesis [3].

Structure-Based Drug Discovery Targeting Spermidine Synthase in Trypanosoma cruzi or Plasmodium falciparum

Medicinal chemistry teams pursuing novel spermidine synthase inhibitors for Chagas disease or malaria can utilize trans-4-methylcyclohexylamine as a reference ligand for fragment-based screening and structure-guided optimization. The co-crystal structure of trans-4MCHA with T. cruzi spermidine synthase (PDB 4YUW, 1.97 Å) reveals an induced-fit binding mechanism that can be exploited for inhibitor design [4]. In P. falciparum, trans-4MCHA occupies only part of the active-site pocket, suggesting straightforward chemical modification routes to improve potency, unlike the bulkier AdoDATO which fills the entire pocket [5]. The trans-stereochemistry is integral to these structural models; using the cis-isomer or a cis/trans mixture would alter binding interactions and invalidate structure-activity relationship interpretations [4][5].

Polyamine Pathway Enzyme Selectivity Profiling and Mechanistic Dissection

Investigators requiring orthogonal chemical probes to dissect the spermidine and spermine branches of the polyamine pathway should select trans-4MCHA for spermidine synthase-specific inhibition and APCHA for spermine synthase-specific inhibition, as validated by the comprehensive six-enzyme panel study of Shirahata et al. (1993) [1]. The two inhibitors exhibit non-overlapping selectivity profiles: 4MCHA potently inhibits spermidine synthase without affecting spermine synthase, while APCHA selectively inhibits spermine synthase [1]. This orthogonal pair enables independent pharmacological control of spermidine and spermine pools—a capability not available with alternative cyclohexylamine derivatives and essential for dissecting the distinct cellular functions of these two polyamines [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-4-Methylcyclohexanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.